Ethyl 5-amino-2-chloroisonicotinate
Overview
Description
Ethyl 5-amino-2-chloroisonicotinate is a heterocyclic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, featuring an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl ester group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-chloroisonicotinate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine-4-carboxylic acid.
Amination: The 5-position of the pyridine ring is aminated using an appropriate amine source under controlled conditions.
Esterification: The carboxylic acid group at the 4-position is esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form alkylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Ester Hydrolysis: Formation of 5-amino-2-chloropyridine-4-carboxylic acid.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alkylamines.
Scientific Research Applications
Ethyl 5-amino-2-chloroisonicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloropyridine-4-carboxylate: Lacks the amino group at the 5-position.
Methyl 2-chloropyridine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
Ethyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 5-amino-2-chloropyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJCTOLZHAXVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726639 | |
Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862314-10-1 | |
Record name | Ethyl 5-amino-2-chloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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